molecular formula C16H34SSn B1206416 Dioctylthioxostannane CAS No. 3572-47-2

Dioctylthioxostannane

Cat. No.: B1206416
CAS No.: 3572-47-2
M. Wt: 377.2 g/mol
InChI Key: RFAIKXASDCRKEP-UHFFFAOYSA-N
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Description

Dioctylthioxostannane, also known by its CAS number 3572-47-2, is an organotin compound characterized by the presence of two octyl groups and a thioxo group attached to a tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctylthioxostannane typically involves the reaction of dioctyltin dichloride with hydrogen sulfide or a similar sulfur source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The general reaction can be represented as:

(C8H17)2SnCl2+H2S(C8H17)2SnS+2HCl\text{(C}_8\text{H}_{17}\text{)}_2\text{SnCl}_2 + \text{H}_2\text{S} \rightarrow \text{(C}_8\text{H}_{17}\text{)}_2\text{SnS} + 2\text{HCl} (C8​H17​)2​SnCl2​+H2​S→(C8​H17​)2​SnS+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the production process.

Chemical Reactions Analysis

Types of Reactions

Dioctylthioxostannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dioctyltin oxide.

    Reduction: Reduction reactions can convert it back to dioctyltin dichloride.

    Substitution: The thioxo group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed

    Oxidation: Dioctyltin oxide.

    Reduction: Dioctyltin dichloride.

    Substitution: Various organotin derivatives depending on the substituent introduced.

Scientific Research Applications

Dioctylthioxostannane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organotin compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of dioctylthioxostannane involves its interaction with molecular targets such as enzymes and cellular membranes. The thioxo group can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. The compound’s lipophilic nature allows it to integrate into lipid membranes, affecting membrane stability and function.

Comparison with Similar Compounds

Similar Compounds

  • Dioctyltin dichloride
  • Dioctyltin oxide
  • Dibutyltin dichloride
  • Dibutyltin oxide

Uniqueness

Dioctylthioxostannane is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity compared to other organotin compounds. Its specific interactions with sulfur-containing biomolecules and its applications in various fields highlight its versatility and importance in scientific research.

Properties

CAS No.

3572-47-2

Molecular Formula

C16H34SSn

Molecular Weight

377.2 g/mol

IUPAC Name

dioctyl(sulfanylidene)tin

InChI

InChI=1S/2C8H17.S.Sn/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;;

InChI Key

RFAIKXASDCRKEP-UHFFFAOYSA-N

SMILES

CCCCCCCC[Sn](=S)CCCCCCCC

Canonical SMILES

CCCCCCCC[Sn](=S)CCCCCCCC

3572-47-2

Synonyms

bis n-octyl tin sulfide

Origin of Product

United States

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